molecular formula C13H9ClO2 B6326504 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 82119-83-3

4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6326504
CAS No.: 82119-83-3
M. Wt: 232.66 g/mol
InChI Key: WLLRHQZCOLGEKA-UHFFFAOYSA-N
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Description

4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9ClO2 It is a derivative of biphenyl, featuring a chloro group at the 4’ position, a hydroxy group at the 4 position, and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Hydroxylation: The hydroxy group at the 4 position can be introduced via nucleophilic aromatic substitution, where a hydroxide ion replaces a leaving group (such as a halide) on the aromatic ring.

    Formylation: The aldehyde group at the 3 position can be introduced using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of 4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in water or ethanol for hydroxylation.

Major Products

    Oxidation: 4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4’-hydroxybiphenyl: Lacks the aldehyde group at the 3 position.

    4’-Chloro-4-hydroxy[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with the aldehyde group at the 2 position.

    4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid: Oxidized form of the target compound.

Uniqueness

4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLRHQZCOLGEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602397
Record name 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82119-83-3
Record name 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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